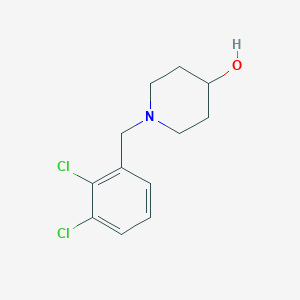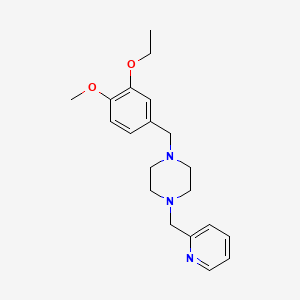![molecular formula C18H28N2O4S2 B5677549 2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)
2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspirocyclic compounds often involves multiple steps, including Michael addition reactions, Claisen condensation, and intramolecular cyclization techniques. For example, Ahmed et al. (2012) demonstrated the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without using any catalyst (Ahmed et al., 2012). This example illustrates the general approach to synthesizing complex diazaspirocyclic compounds, highlighting the importance of specific reactants and conditions.
Molecular Structure Analysis
The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spiro linkage, connecting two cyclic systems, one of which contains nitrogen atoms. Yuan et al. (2017) detailed the crystal structure of a diazaspirocyclic compound, elucidating its non-planar conformation and hydrogen bonding interactions, which contribute to its stability and reactivity (Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspirocyclic compounds undergo various chemical reactions, including electrophilic addition, intramolecular cyclization, and complexation with metals. Cordes et al. (2013) described the synthesis of 1,7-diazaspiro[5.5]undecane and its reactions with electrophiles, leading to spirocyclic adducts or tetrahydropyridine derivatives. This work also highlighted the compound's role as a novel bidentate ligand for metal complexes (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspirocyclic compounds, such as melting points, solubility, and crystallinity, are influenced by their specific structural features. For instance, the solvatochromic behavior and quantum yield of fluorescence of diazaspirocyclic compounds have been studied by Aggarwal & Khurana (2015), indicating how solvent polarity affects these properties (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of diazaspirocyclic compounds, such as reactivity, stability, and electrophilic sites, are pivotal in their applications in synthesis and materials science. Research by Islam et al. (2017) on the base-promoted synthesis of diazaspiro[5.5]undecane derivatives via double Michael addition showcases the versatility and reactivity of these compounds, demonstrating their potential for creating a wide array of functional materials (Islam et al., 2017).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-9-(3-methylthiophen-2-yl)sulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-15-5-13-25-17(15)26(22,23)20-10-7-18(8-11-20)6-4-16(21)19(14-18)9-3-12-24-2/h5,13H,3-4,6-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOSTXKLZASMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-[(3-propylisoxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5677476.png)

![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)



![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5677547.png)
![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
![6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)